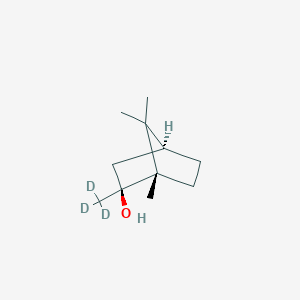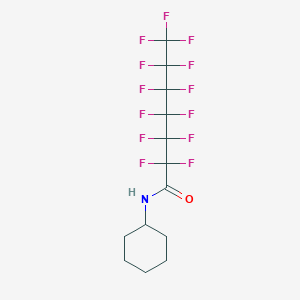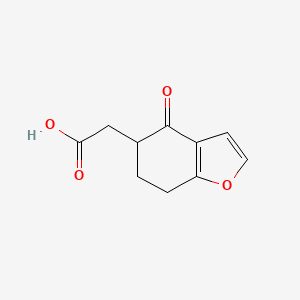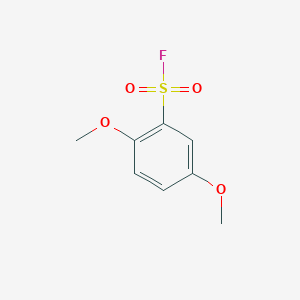
(-)-2-Methyl Isoborneol-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-2-Methyl Isoborneol-d3: is a deuterated analog of 2-Methyl Isoborneol, a compound known for its distinctive earthy and musty odor. Deuterated compounds are often used in scientific research to study reaction mechanisms and metabolic pathways due to the presence of deuterium, a stable isotope of hydrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-2-Methyl Isoborneol-d3 typically involves the deuteration of 2-Methyl Isoborneol. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include a palladium or platinum catalyst under controlled temperature and pressure to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve high yields and purity. The deuterium source is often deuterium oxide or deuterium gas, and the reaction is carefully monitored to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (-)-2-Methyl Isoborneol-d3 can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of various alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Halogenation is a common substitution reaction, often using reagents like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles, and electrophiles under various conditions.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives, substituted alcohols.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a tracer in reaction mechanism studies due to the presence of deuterium.
- Employed in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology:
- Utilized in metabolic studies to trace the pathways of 2-Methyl Isoborneol in biological systems.
- Helps in understanding the biotransformation of organic compounds in living organisms.
Medicine:
- Investigated for its potential use in drug development and pharmacokinetics.
- Used in the study of drug metabolism and the effects of deuterium substitution on drug efficacy and stability.
Industry:
- Applied in the production of high-purity deuterated compounds for research and development.
- Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (-)-2-Methyl Isoborneol-d3 involves its interaction with molecular targets through various pathways. The presence of deuterium can influence the rate of chemical reactions, known as the kinetic isotope effect. This effect is utilized to study reaction mechanisms and metabolic pathways. The compound’s molecular targets include enzymes and receptors involved in oxidation, reduction, and substitution reactions.
Comparación Con Compuestos Similares
2-Methyl Isoborneol: The non-deuterated analog with similar chemical properties but different isotopic composition.
Isoborneol: A related compound with a similar structure but lacking the methyl group.
Borneol: Another bicyclic alcohol with a similar framework but different functional groups.
Uniqueness:
- The presence of deuterium in (-)-2-Methyl Isoborneol-d3 makes it unique for studying isotope effects and reaction mechanisms.
- Its deuterated nature provides enhanced stability and different physical properties compared to its non-deuterated counterparts.
Propiedades
Fórmula molecular |
C11H20O |
|---|---|
Peso molecular |
171.29 g/mol |
Nombre IUPAC |
(1S,2S,4S)-1,7,7-trimethyl-2-(trideuteriomethyl)bicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C11H20O/c1-9(2)8-5-6-10(9,3)11(4,12)7-8/h8,12H,5-7H2,1-4H3/t8-,10-,11-/m0/s1/i4D3 |
Clave InChI |
LFYXNXGVLGKVCJ-IGIUVFIDSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[C@@]1(C[C@@H]2CC[C@]1(C2(C)C)C)O |
SMILES canónico |
CC1(C2CCC1(C(C2)(C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12053441.png)



![N-[4-(benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12053454.png)

![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B12053477.png)



![4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12053506.png)
![N-cyclohexyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12053508.png)


